Cas no 112663-80-6 ((S)-benzyl 2-oxooxazolidine-5-carboxylate)

(S)-Benzyl 2-oxooxazolidine-5-carboxylate is a chiral oxazolidinone derivative widely used as a key intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid oxazolidinone scaffold provides stereochemical control, making it valuable for the preparation of enantiomerically pure compounds. The benzyl ester group enhances solubility in organic solvents, facilitating further functionalization. This compound is particularly useful in the synthesis of β-amino acids, peptidomimetics, and other bioactive molecules requiring high stereoselectivity. Its stability under mild reaction conditions and compatibility with a range of reagents underscore its versatility in organic and medicinal chemistry research. The product is typically handled under inert conditions to preserve its integrity.
(S)-benzyl 2-oxooxazolidine-5-carboxylate structure
112663-80-6 structure
Product Name:(S)-benzyl 2-oxooxazolidine-5-carboxylate
CAS No:112663-80-6
MF:C11H11NO4
MW:221.209343194962
MDL:MFCD28002537
CID:2881125
PubChem ID:10933007
Update Time:2025-05-27

(S)-benzyl 2-oxooxazolidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • AS-65212
    • A11903
    • Benzyl (5S)-2-oxo-1,3-oxazolidine-5-carboxylate
    • (S)-benzyl 2-oxooxazolidine-5-carboxylate
    • SCHEMBL12741664
    • AKOS037645959
    • Benzyl (S)-2-oxooxazolidine-5-carboxylate
    • 112663-80-6
    • CID 10933007
    • MDL: MFCD28002537
    • Inchi: 1S/C11H11NO4/c13-10(9-6-12-11(14)16-9)15-7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,14)/t9-/m0/s1
    • InChI Key: BXBOMORKYGQSFX-VIFPVBQESA-N
    • SMILES: O1C(NC[C@H]1C(=O)OCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 221.06880783g/mol
  • Monoisotopic Mass: 221.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 64.6Ų

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